Cas no 2770533-89-4 ((9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate)

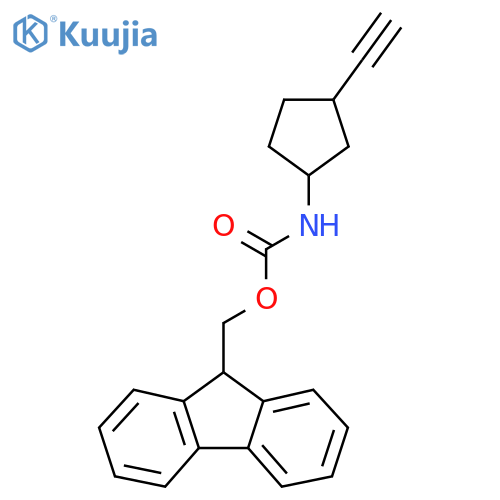

2770533-89-4 structure

商品名:(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate

- EN300-7207252

- 2770533-89-4

-

- インチ: 1S/C22H21NO2/c1-2-15-11-12-16(13-15)23-22(24)25-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,15-16,21H,11-14H2,(H,23,24)

- InChIKey: PVRSYNLQZPGMPH-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1CCC(C#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 331.157228913g/mol

- どういたいしつりょう: 331.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 513

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 38.3Ų

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7207252-0.25g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 0.25g |

$1196.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-10.0g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 10.0g |

$5590.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-0.5g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 0.5g |

$1247.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-0.05g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 0.05g |

$1091.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-0.1g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 0.1g |

$1144.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-1.0g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 1.0g |

$1299.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-5.0g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 5.0g |

$3770.0 | 2023-07-06 | ||

| Enamine | EN300-7207252-2.5g |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate |

2770533-89-4 | 2.5g |

$2548.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2770533-89-4 ((9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量